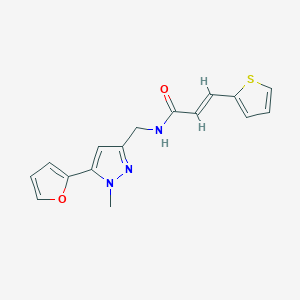

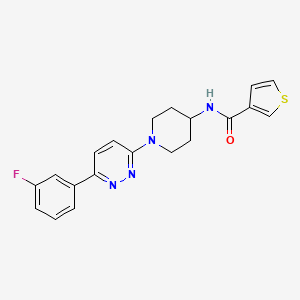

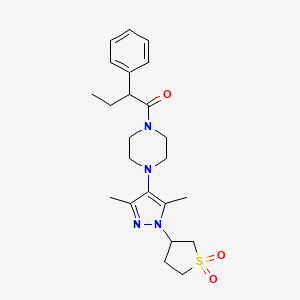

(E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.

BenchChem offers high-quality (E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cyclization and Synthesis

The compound's framework is suitable for cyclization reactions, contributing to the formation of various heterocyclic systems. For example, derivatives containing furan and thiophene units can undergo cyclization, leading to the generation of dihydrothiopyranofurans or dihydrothienofurans, showcasing its utility in synthesizing complex heterocyclic structures (Pevzner, 2021). Additionally, this compound's structure is conducive to the synthesis of 2-cyano-3-substituted acrylamides, highlighting its role in producing various bioactive molecules through condensation reactions (Kariuki et al., 2022).

Catalysis and Functionalization

The chemical structure of (E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide lends itself to catalytic processes, such as palladium-catalyzed alkenation of thiophenes and furans. This process facilitates regioselective C–H bond functionalization, allowing for the synthesis of mono-alkenylated products, often yielding (E)-isomers as major products, which is crucial for developing pharmaceuticals and materials science (Zhao et al., 2009).

Supramolecular Effects and Crystal Packing

The incorporation of furan and thiophene moieties within (E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide affects crystal packing and supramolecular interactions. Studies have demonstrated the influence of heteroaromatic rings on the effectiveness of π-based interactions and hydrogen bonding, which are pivotal in designing materials with specific physical properties (Rahmani et al., 2016).

Antimicrobial Activity

Chemical compounds incorporating (E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide structure have shown promise in antimicrobial applications. Schiff bases derived from chitosan and heteroaryl pyrazole derivatives exhibited notable biological activity against a range of gram-negative and gram-positive bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents (Hamed et al., 2020).

Wirkmechanismus

Target of Action

The compound, also known as Ohtuvayre (ensifentrine), primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these messengers within the cell. This results in bronchodilation and non-steroidal anti-inflammatory effects .

Pharmacokinetics

It is known that the compound isdelivered directly to the lungs through a standard jet nebulizer . This suggests that it may have good bioavailability in the target tissue.

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate symptoms in diseases such as chronic obstructive pulmonary disease (COPD). It has been shown to provide clinical benefits both alone and when used with other maintenance therapies .

Eigenschaften

IUPAC Name |

(E)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-19-14(15-5-2-8-21-15)10-12(18-19)11-17-16(20)7-6-13-4-3-9-22-13/h2-10H,11H2,1H3,(H,17,20)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTSIGWMALEJNB-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-chlorobenzamide hydrochloride](/img/structure/B2904112.png)

![N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2904114.png)

![(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2904116.png)

![3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2904124.png)

![ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2904125.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2904132.png)